1-(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c26-22(11-16-28-19-9-5-2-6-10-19)24-12-14-25(15-13-24)23(27)21-17-20(21)18-7-3-1-4-8-18/h1-10,20-21H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLTWZWARNANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics, which include a piperazine ring and a phenylcyclopropane moiety. This article provides an overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C20H24N4O2S
- Molecular Weight : 384.5 g/mol
- CAS Number : 1207029-37-5
The compound features a piperazine ring linked to a cyclopropanecarbonyl group and a phenylthio group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Cyclopropanecarbonyl Derivative : The cyclopropanecarbonyl moiety is synthesized through alkylation reactions involving 2-phenyl acetonitrile derivatives.
- Piperazine Coupling : The piperazine ring is introduced via coupling reactions with appropriate reagents such as HATU.
- Thioether Formation : The phenylthio group is incorporated through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of phenylcyclopropane compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without exhibiting cytotoxicity, suggesting a selective mechanism of action that spares normal cells .
The proposed mechanism involves:
- Inhibition of Key Enzymes : The compound may interact with specific molecular targets such as enzymes involved in cell cycle regulation or apoptosis pathways.
- Receptor Modulation : It could also modulate receptor activity, potentially influencing signaling pathways associated with cancer progression.
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have been tested against a variety of cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). Preliminary results suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Antiviral Activity
Research has also explored the antiviral potential of similar compounds against influenza viruses. The mechanism involves disrupting the interaction between viral proteins, which is essential for viral replication. Compounds that share structural similarities with 1-(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)-3-(phenylthio)propan-1-one have shown promise in inhibiting the RNA-dependent RNA polymerase activity of influenza A virus, suggesting their utility in developing new antiviral therapies .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of various derivatives of this compound demonstrated that certain modifications significantly increased cytotoxicity against MCF7 breast cancer cells. The study utilized MTT assays to assess cell viability and found that compounds with specific structural features exhibited enhanced potency compared to others .
Case Study 2: Antiviral Efficacy
In another investigation, derivatives were tested for their ability to inhibit influenza virus replication in vitro. The results indicated that compounds structurally related to this compound effectively disrupted viral protein interactions, leading to reduced viral load in infected cell cultures .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Linked Compounds
Key Observations:
- Piperazine Core: All compounds utilize piperazine as a scaffold, often linked to aromatic or heterocyclic groups.
- Sulfur-Containing Groups: The phenylthio group in the target compound and MPP () is associated with anti-inflammatory activity, while morpholinoethoxy-substituted analogs () show cytotoxicity .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in BIA 3-335) or bulky substituents (e.g., cyclopropane in the target compound) may influence metabolic stability and target affinity .
Cytotoxic and Anti-Inflammatory Activities
- MPP () : Demonstrated attenuation of inflammatory responses in breast and ovarian cancer cells, with a synthesis yield of 91% via thiol addition to chalcone .
- Compounds 4a and 4h (): Highlight the importance of tertiary amine side chains (e.g., morpholinoethoxy) for enhancing cytotoxicity while sparing normal cells. The target compound lacks this feature, which may reduce selectivity .
- BIA 3-335 () : Contains a nitro group, which could confer redox activity, though its pharmacological profile remains uncharacterized .
Crystallographic and Stability Data
- and describe a chlorophenylpiperazine derivative with C-H···O interactions stabilizing its crystal lattice. The target compound’s cyclopropane may introduce torsional strain, affecting solubility and crystallinity compared to less strained analogs .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)-3-(phenylthio)propan-1-one?
- Methodological Answer : The compound can be synthesized via aminomethylation or multi-step coupling reactions. For example:
- Step 1 : React 2-phenylcyclopropanecarbonyl chloride with piperazine to form the cyclopropane-piperazine intermediate .
- Step 2 : Introduce the phenylthio moiety through nucleophilic substitution or thiol-ene coupling under inert conditions (e.g., N₂ atmosphere) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., as in for related piperazine derivatives) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., phenylthio protons at δ 3.5–4.0 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and thioether (C-S) at ~700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z calculated for C₂₃H₂₅N₂O₂S: 393.16) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to optimize parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adapted for diazo compounds) .
Q. How do storage conditions impact the compound’s stability?
- Methodological Answer :
- Stability Testing :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light | Photo-oxidation of thioether | Store in amber vials at –20°C |
| Humidity | Hydrolysis of cyclopropane | Use desiccants (e.g., silica gel) |
- Accelerated Aging : Conduct HPLC-UV assays under stress (40°C/75% RH for 4 weeks) to monitor degradation .
Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
- Cross-Validation : Use alternative techniques (e.g., 2D NOESY for spatial proximity) to confirm disputed peaks .
Q. What strategies validate the compound’s biological activity in vitro?
- Methodological Answer :
- Targeted Assays :
- Enzyme Inhibition : Screen against kinases (IC₅₀ via fluorescence polarization) or proteases (colorimetric substrates) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with dose-response curves (1–100 µM) .
- ADMET Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- BBB Permeability : PAMPA-BBB model to predict CNS activity .
Tables for Key Data
Table 1 : Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Aminomethylation | 65 | 95 | |
| Thiol-ene Coupling | 78 | 97 | |
| Flow Chemistry | 82 | 99 |
Table 2 : Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | HPLC (C18) |
| TPSA | 58.3 Ų | Computational |
| Water Solubility | 0.12 mg/mL | Shake-flask |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
